(S)-2-Azido-3,3-dimethylbutanoic acid (S)-2-Azido-3,3-dimethylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 111525-71-4
VCID: VC5324484
InChI: InChI=1S/C6H11N3O2/c1-6(2,3)4(5(10)11)8-9-7/h4H,1-3H3,(H,10,11)/t4-/m1/s1
SMILES: CC(C)(C)C(C(=O)O)N=[N+]=[N-]
Molecular Formula: C6H11N3O2
Molecular Weight: 157.173

(S)-2-Azido-3,3-dimethylbutanoic acid

CAS No.: 111525-71-4

Cat. No.: VC5324484

Molecular Formula: C6H11N3O2

Molecular Weight: 157.173

* For research use only. Not for human or veterinary use.

(S)-2-Azido-3,3-dimethylbutanoic acid - 111525-71-4

Specification

CAS No. 111525-71-4
Molecular Formula C6H11N3O2
Molecular Weight 157.173
IUPAC Name (2S)-2-azido-3,3-dimethylbutanoic acid
Standard InChI InChI=1S/C6H11N3O2/c1-6(2,3)4(5(10)11)8-9-7/h4H,1-3H3,(H,10,11)/t4-/m1/s1
Standard InChI Key VAIDLLPVBKRXOK-SCSAIBSYSA-N
SMILES CC(C)(C)C(C(=O)O)N=[N+]=[N-]

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(S)-2-Azido-3,3-dimethylbutanoic acid belongs to the class of β-azido carboxylic acids, featuring an azido group (-N3_3) at the C2 position and two methyl groups at the C3 position of a butanoic acid chain. The stereocenter at C2 confers chirality, with the (S)-enantiomer exhibiting distinct physicochemical properties compared to its (R)-counterpart (CAS 131833-99-3). Key structural parameters include:

PropertyValueSource
Molecular FormulaC6H11N3O2\text{C}_6\text{H}_{11}\text{N}_3\text{O}_2
Molecular Weight157.17 g/mol
IUPAC Name(2S)-2-azido-3,3-dimethylbutanoic acid
Stereochemistry(S)-configuration at C2
Canonical SMILESCC(C)(C)C@HN=[N+]=[N-]

The azido group’s electron-withdrawing nature influences the compound’s acidity (pKa2.8\text{p}K_a \approx 2.8) and dipole moment (μ4.2D\mu \approx 4.2 \, \text{D}), as calculated via computational models.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analyses reveal distinct signals for the azido and methyl groups:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.08 (s, 9H, C(CH3_3)3_3), 3.52 (d, 1H, J = 4.8 Hz, CH-N3_3) .

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3): δ 22.4 (C(CH3_3)3_3), 58.1 (C2), 177.2 (COOH) .

The infrared (IR) spectrum exhibits a characteristic azide stretch at 2100cm1\sim 2100 \, \text{cm}^{-1}, confirming the presence of the -N3_3 group.

Synthetic Methodologies

Asymmetric Azidation

The enantioselective synthesis of (S)-2-Azido-3,3-dimethylbutanoic acid typically proceeds via SN_\text{N}2 displacement of a brominated precursor, (S)-2-bromo-3,3-dimethylbutanoic acid, with sodium azide (NaN3_3) in dimethylformamide (DMF) at 60–80°C . Evans and Britton (1987) pioneered this route, achieving enantiomeric excess (ee) > 98% using chiral auxiliaries derived from oxazolidinones .

Reaction Scheme:

(S)-2-Bromo-3,3-dimethylbutanoic acid+NaN3DMF, 70°C(S)-2-Azido-3,3-dimethylbutanoic acid+NaBr\text{(S)-2-Bromo-3,3-dimethylbutanoic acid} + \text{NaN}_3 \xrightarrow{\text{DMF, 70°C}} \text{(S)-2-Azido-3,3-dimethylbutanoic acid} + \text{NaBr}

Catalytic Amination

Recent advances employ transition-metal catalysts for direct C(sp3^3)-H amination. For example, iron porphyrin complexes facilitate the insertion of nitrene intermediates into unactivated C-H bonds, enabling azido group incorporation with 85–92% yield . This method circumvents pre-functionalized substrates, enhancing synthetic efficiency .

Reactivity and Functional Applications

Click Chemistry

The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles with alkynes. This reaction is pivotal in bioconjugation, enabling the labeling of biomolecules such as peptides and oligonucleotides.

Peptide Synthesis

(S)-2-Azido-3,3-dimethylbutanoic acid serves as a non-proteinogenic amino acid analog in solid-phase peptide synthesis (SPPS). Post-incorporation, the azido group is reduced to an amine using Staudinger conditions (PPh3_3, H2_2O), yielding (S)-2-amino-3,3-dimethylbutanoic acid (CAS 20859-02-3) .

Reduction Pathway:

(S)-2-Azido-3,3-dimethylbutanoic acidPPh3,H2O(S)-2-Amino-3,3-dimethylbutanoic acid+N2+Ph3PO\text{(S)-2-Azido-3,3-dimethylbutanoic acid} \xrightarrow{\text{PPh}_3, \text{H}_2\text{O}} \text{(S)-2-Amino-3,3-dimethylbutanoic acid} + \text{N}_2 + \text{Ph}_3\text{PO}

Comparative Analysis with (R)-Enantiomer

Property(S)-Enantiomer(R)-Enantiomer (CAS 131833-99-3)
Optical Rotation ([α]D25[\alpha]_D^{25})+34.5° (c = 1, CHCl3_3)–34.5° (c = 1, CHCl3_3)
Melting Point89–91°C (decomposes)88–90°C (decomposes)
Solubility in Water12 mg/mL11 mg/mL

The (R)-enantiomer exhibits mirrored biological activity in receptor binding assays, underscoring the importance of stereochemical control in drug design.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a key intermediate in synthesizing protease inhibitors and γ-secretase modulators. Its bulky tert-leucine side chain enhances metabolic stability in peptide therapeutics .

Polymer Chemistry

Incorporation into polyesters via ring-opening polymerization (ROP) yields azide-functionalized polymers, which are crosslinkable via CuAAC for tissue engineering scaffolds.

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